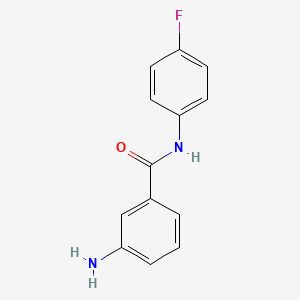

3-amino-N-(4-fluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDXYYVYLAFUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586126 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251446-38-5 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 3 Amino N 4 Fluorophenyl Benzamide

Diverse Synthetic Pathways for Accessing the 3-amino-N-(4-fluorophenyl)benzamide Core

The construction of the this compound molecule can be achieved through several synthetic approaches, ranging from traditional multi-step organic syntheses to more modern, sustainable methods.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for benzamides and other pharmaceutically relevant molecules. While specific green synthesis protocols for this compound are not extensively documented, general green chemistry principles can be applied to its traditional synthesis. Key areas of focus include the replacement of hazardous solvents and the reduction of waste.

Solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), commonly used in amide synthesis, have significant toxicity concerns. rsc.org Research into greener alternatives has identified solvents like propylene carbonate as effective replacements for both solution-phase and solid-phase peptide synthesis, a field with analogous chemical transformations. rsc.org Applying such solvents to the synthesis of this compound could significantly improve its environmental footprint. Furthermore, minimizing the use of solvents in washing and purification steps, or choosing solvents that are recyclable, aligns with green chemistry goals. peptide.comnih.gov

Another approach is the use of catalytic methods for direct amide formation from carboxylic acids and amines, avoiding the need for stoichiometric activating agents like thionyl chloride and the subsequent waste generation. Boric acid-based catalysts, for example, have been explored for such direct amidations under solvent-free conditions, representing a significant advancement in sustainable chemistry.

Chemo-Enzymatic Synthesis Routes for this compound Analogues

Chemo-enzymatic synthesis utilizes the high selectivity and efficiency of enzymes to catalyze chemical reactions under mild conditions. For amide bond formation, enzymes such as lipases and proteases can be employed. These biocatalysts can operate in aqueous or organic media at ambient temperature and pressure, offering a green alternative to traditional chemical methods.

While the direct chemo-enzymatic synthesis of this compound is not prominently reported, the methodology has been successfully applied to the synthesis of various amides and peptides. The reverse reaction, enzymatic hydrolysis of amide bonds, is well-studied, and by controlling reaction conditions (e.g., using organic solvents to shift the equilibrium), these same enzymes can be used for synthesis. nih.gov For instance, an immobilized lipase could potentially catalyze the condensation of a 3-aminobenzoic acid ester with 4-fluoroaniline. This approach offers the potential for high regioselectivity and chemoselectivity, avoiding the need for protecting groups that are often required in traditional multi-step syntheses.

Functionalization and Derivatization Strategies for this compound

The this compound core is a versatile platform for creating a diverse library of chemical entities. The presence of the nucleophilic 3-amino group, the amide N-H, and two aromatic rings provides multiple handles for chemical modification.

Regioselective Modifications at the Benzamide (B126) Amine and Phenyl Moieties

The primary amino group at the 3-position of the benzoyl ring is the most common site for regioselective functionalization due to its high nucleophilicity. This amine can readily undergo a variety of chemical transformations, allowing for the attachment of diverse functional groups.

N-Acylation: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form a second amide linkage. This is a common strategy in drug discovery, for instance, in the development of histone deacetylase (HDAC) inhibitors, where an o-aminoanilide moiety acts as a zinc-binding group. nih.govresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a well-known pharmacophore.

N-Alkylation and N-Arylation: The amine can be alkylated or arylated through reactions like reductive amination or Buchwald-Hartwig amination, respectively, to introduce different substituents.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

While less common, modifications can also be directed at the amide N-H or through electrophilic aromatic substitution on either the benzamide or the fluorophenyl ring, although controlling regioselectivity on the aromatic rings can be challenging without directing groups.

Table 2: Examples of Regioselective Modifications at the 3-Amino Group

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

| Urea Formation | Isocyanate (R-N=C=O) | N,N'-disubstituted Urea |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

Synthesis of this compound Conjugates and Probes

The this compound scaffold is an ideal building block for the synthesis of more complex molecules, including chemical probes and drug conjugates. The reactive amino group serves as a convenient attachment point for various functional moieties.

Chemical Probes: To study the biological interactions of molecules containing this scaffold, a fluorescent probe can be synthesized. This is achieved by reacting the 3-amino group with a fluorescent dye that has a reactive group, such as an isothiocyanate or a sulfonyl chloride. For example, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are commonly used to derivatize primary amines, yielding highly fluorescent products that can be tracked within biological systems. researchgate.net

Drug Conjugates: The core structure can be conjugated to other pharmacologically active molecules to create hybrid drugs with potentially enhanced or novel activities. A notable example involves incorporating the aminobenzamide structure into larger molecules designed as selective HDAC inhibitors. In the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a related o-aminoanilide is condensed with a benzoic acid derivative carrying a nitrogen mustard moiety. nih.govnih.gov This links the zinc-binding aminobenzamide scaffold to a cytotoxic alkylating agent, creating a targeted anticancer agent. Similarly, the scaffold can be incorporated into prodrugs, where the amino group is linked to a promoiety that is cleaved in vivo to release the active drug. google.com

Combinatorial Library Generation of this compound Derivatives

The combinatorial synthesis of derivatives of this compound can be strategically designed to introduce diversity at specific points of the molecule. The core structure of this compound offers several points for chemical modification. The primary amino group on the benzoyl ring and the amide bond are key handles for derivatization.

A theoretical approach to generating a combinatorial library of this compound derivatives can be envisioned using a multi-component reaction strategy or a parallel synthesis approach. A possible synthetic route for generating such a library is outlined below. The synthesis would start from a suitable protected 3-nitrobenzoyl chloride, which is then reacted with a diverse set of anilines (including 4-fluoroaniline) to generate a library of N-aryl-3-nitrobenzamides. Subsequent reduction of the nitro group to an amine, followed by diversification of the newly formed amino group, would lead to a large and diverse library of compounds.

Synthetic Scheme for a Combinatorial Library:

Amide Formation: 3-Nitrobenzoyl chloride is reacted with a library of substituted anilines in a parallel fashion. This step introduces diversity on the N-phenyl ring.

Nitro Group Reduction: The resulting nitro compounds are reduced to their corresponding anilines. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C).

Amino Group Derivatization: The newly formed 3-amino group can then be acylated, alkylated, or sulfonylated with a variety of reagents to introduce further diversity. This can be achieved by reacting the anilines with a library of acyl chlorides, sulfonyl chlorides, or alkyl halides.

This strategy allows for the creation of a grid of compounds where one axis represents the diversity on the N-phenyl ring and the other axis represents the diversity on the 3-amino group of the benzoyl moiety.

Table 1: Exemplar Building Blocks for Combinatorial Library Synthesis

| Component 1: Substituted Anilines | Component 2: Acylating/Sulfonylating Agents |

| 4-Fluoroaniline | Acetyl chloride |

| 4-Chloroaniline | Propionyl chloride |

| 4-Methoxyaniline | Benzoyl chloride |

| 4-Methylaniline | Methanesulfonyl chloride |

| 3,4-Dichloroaniline | Benzenesulfonyl chloride |

Table 2: Representative Structures from a Combinatorial Library of this compound Derivatives

| Derivative | R1 Group (from Substituted Aniline) | R2 Group (from Acylating/Sulfonylating Agent) |

| 1 | 4-Fluorophenyl | Acetyl |

| 2 | 4-Chlorophenyl | Acetyl |

| 3 | 4-Methoxyphenyl | Acetyl |

| 4 | 4-Fluorophenyl | Methanesulfonyl |

| 5 | 4-Chlorophenyl | Methanesulfonyl |

| 6 | 4-Methoxyphenyl | Methanesulfonyl |

| 7 | 4-Fluorophenyl | Benzoyl |

| 8 | 4-Chlorophenyl | Benzoyl |

| 9 | 4-Methoxyphenyl | Benzoyl |

This combinatorial approach enables the rapid generation of a large number of analogs from a common intermediate, facilitating the exploration of the chemical space around the this compound scaffold. The resulting library of compounds can then be screened for desired biological activities, allowing for the identification of derivatives with improved properties.

Advanced Spectroscopic and Structural Characterization of 3 Amino N 4 Fluorophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For a compound like 3-amino-N-(4-fluorophenyl)benzamide, a suite of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate its stereochemical details.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Assignment

Two-dimensional NMR techniques are fundamental for piecing together the molecular puzzle. uni.lursc.orgchemicalbook.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the two aromatic rings, helping to trace the connectivity within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. uni.lu This is a powerful technique for assigning carbon signals based on the assignments of their attached protons. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. chemicalbook.com NOESY is particularly useful for determining the preferred conformation of the molecule in solution, for example, the relative orientation of the two phenyl rings with respect to the amide bond.

Without experimental data for the target compound, a hypothetical ¹H and ¹³C NMR chemical shift table is not provided to avoid presenting inaccurate information.

Solid-State NMR Spectroscopy for Conformational Analysis of Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can probe the local environment of each nucleus in the solid lattice. This technique would be particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs would yield distinct ssNMR spectra. For this compound, ssNMR could determine the conformation of the molecule in the solid state, which may differ from its solution-state conformation, and provide details about intermolecular interactions. Currently, there are no published solid-state NMR studies for this compound.

Sophisticated Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of a molecule with a high degree of accuracy. This allows for the calculation of the elemental formula. For this compound (C₁₃H₁₁FN₂O), HRMS would be expected to yield a high-resolution mass that corresponds to its calculated monoisotopic mass. Predicted m/z values for adducts of a positional isomer, 3-amino-N-(3-fluorophenyl)benzamide, are available in public databases, but experimental data for the target compound are not.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. A study on the fragmentation of the related compound N-(3-aminophenyl)benzamide revealed a rearrangement product ion, indicating complex fragmentation pathways. nih.gov For this compound, MS/MS studies would be essential to understand its gas-phase ion chemistry and to develop specific analytical methods for its detection. A typical fragmentation would involve the cleavage of the amide bond. However, without experimental data, a detailed fragmentation pathway cannot be described.

X-ray Crystallography and Single-Crystal Diffraction of this compound

While crystal structures of numerous substituted benzamides have been reported, including those with fluorophenyl moieties, a specific crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories. researchgate.netcolab.ws The analysis of related structures indicates that the dihedral angle between the two phenyl rings and the planarity of the amide group are key conformational features. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

No published single-crystal X-ray diffraction data for this compound could be found. Therefore, a detailed analysis of its crystal packing, including unit cell parameters, space group, and specific intermolecular interactions such as hydrogen bonding and π-π stacking, cannot be provided.

Polymorphism and Co-crystallization Studies of this compound

A search of the scientific literature yielded no studies on the polymorphism or co-crystallization of this compound. Information on whether this compound exists in different crystalline forms (polymorphs) or has been co-crystallized with other molecules is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

No experimentally obtained FT-IR or Raman spectra for this compound have been published. While theoretical calculations could predict vibrational modes, the specific, experimentally verified frequencies, and their assignments for functional groups and conformational analysis are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

There are no published UV-Vis absorption spectra for this compound in the scientific literature. Consequently, data regarding its maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π→π, n→π) cannot be reported.

Computational Chemistry and Theoretical Modeling of 3 Amino N 4 Fluorophenyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, energy profiles, and electronic characteristics, offering a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and energy of molecules. For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, can predict bond lengths, bond angles, and dihedral angles. rjptonline.org

In a representative study on benzamide and its di-fluorinated analogs, DFT calculations have been shown to provide optimized geometrical parameters that are in good agreement with experimental data for aromatic rings. rjptonline.org For 3-amino-N-(4-fluorophenyl)benzamide, a similar approach would involve optimizing the molecular structure to find its lowest energy conformation. The resulting geometry would reveal the spatial arrangement of the amino group, the fluorophenyl ring, and the benzamide core.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative (Analogous to this compound) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | 1.35 | - | - |

| C=O | 1.24 | - | - |

| N-H (amide) | 1.01 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-F | 1.36 | - | - |

| C-N (amino) | 1.40 | - | - |

| O=C-N | - | 122.5 | - |

| C-N-C | - | 128.0 | - |

| Phenyl-Amide | - | - | ~30 |

| Amide-Fluorophenyl | - | - | ~35 |

Energy profile calculations can further map the potential energy surface of the molecule, identifying transition states and the energy barriers for conformational changes, such as rotation around the amide bond or the phenyl rings.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For benzamide derivatives, FMO analysis reveals how substituents affect the electronic properties. researchgate.net In this compound, the amino group (an electron-donating group) would be expected to raise the HOMO energy level, while the fluorine atom (an electron-withdrawing group) would lower the LUMO energy. A study on various benzamide derivatives showed that the HOMO and LUMO levels are significantly influenced by the nature of the substituent groups. researchgate.net

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the amino group, as well as the fluorine atom.

Table 2: Representative FMO Energies for a Substituted Benzamide (Analogous to this compound)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and based on typical findings for substituted benzamides. researchgate.net The actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Computational prediction of Nuclear Magnetic Resonance (NMR) spectra, including 1H and 13C chemical shifts, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. github.iobohrium.comresearchgate.net For this compound, predicted NMR spectra can be compared with experimental data to confirm the structure. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the amino and fluoro substituents. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. rjptonline.org For the target molecule, characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule. The predicted λmax values can provide insights into the electronic structure and conjugation within the molecule.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Molecular docking simulations can identify the binding site of a ligand on a protein and predict its binding mode. This involves placing the ligand in various orientations and conformations within the protein's active site and calculating the corresponding binding energy. The pose with the lowest energy is considered the most likely binding mode.

Studies on various benzamide derivatives have shown their potential as inhibitors for a range of protein targets, including enzymes and receptors. mdpi.comscialert.netresearchgate.netdergipark.org.tr For instance, benzamide derivatives have been docked into the active sites of enzymes like topoisomerase and protein kinases. dergipark.org.trnih.gov The analysis of these docked complexes reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For this compound, the amino group and the amide linkage could act as hydrogen bond donors and acceptors, while the aromatic rings could participate in hydrophobic and pi-pi interactions.

Scoring Function Evaluation and Virtual Screening Applications

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. mdpi.com A lower docking score generally indicates a more favorable binding interaction. These scores are used to rank different ligands or different binding poses of the same ligand.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.govresearchgate.net Docking-based virtual screening uses a protein structure and a library of compounds to identify potential hits. Benzamide-based libraries have been screened against various targets to discover novel inhibitors. nih.govtandfonline.com this compound could be included in such a library for screening against a panel of disease-relevant proteins to identify potential therapeutic applications. The evaluation of docking scores and binding modes would be crucial in prioritizing compounds for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Site Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules like this compound. These simulations can be performed for the molecule in various environments, such as in solution or when bound to a biological target like a protein.

A comprehensive literature search did not yield specific MD simulation studies conducted on this compound. Therefore, the following sections describe the principles of these methods and their potential applications to this compound, supplemented with illustrative data.

Stability and Flexibility of this compound in Solution and Protein Complexes

MD simulations can be employed to understand the conformational stability and flexibility of this compound. In an aqueous solution, simulations can reveal the most stable conformations of the molecule, the dynamics of its flexible bonds, and its interactions with water molecules. When in a complex with a protein, MD simulations can assess the stability of the binding pose, identifying key interactions that maintain the ligand-protein complex. The root-mean-square deviation (RMSD) of the ligand's atoms from their initial position is often calculated to assess stability, while the root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule.

Illustrative Data Table: RMSD of this compound in a Hypothetical Protein Complex

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.00 |

| 10 | 1.25 |

| 20 | 1.50 |

| 30 | 1.45 |

| 40 | 1.60 |

| 50 | 1.55 |

This table illustrates hypothetical RMSD values, suggesting the ligand reaches a stable conformation within the binding site after an initial adjustment period.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinity Calculations

Free Energy Perturbation (FEP) and Umbrella Sampling are advanced MD simulation techniques used to calculate the binding free energy of a ligand to a protein, which is a key determinant of its potency. sigmaaldrich.commerckmillipore.com

Free Energy Perturbation (FEP): This method calculates the relative binding affinity between two similar ligands by "alchemically" transforming one into the other in silico, both in solution and in the protein's binding site. sigmaaldrich.comscbt.com The difference in the free energy of these transformations provides the relative binding free energy. sigmaaldrich.com While a powerful tool for lead optimization, no FEP studies specifically involving this compound have been found in the reviewed literature.

Umbrella Sampling: This technique is used to calculate the free energy profile along a specific reaction coordinate, such as the dissociation pathway of a ligand from a protein's binding site. ottokemi.comcymitquimica.com By applying a biasing potential (the "umbrella"), the simulation can sample high-energy states that would otherwise be inaccessible, allowing for the calculation of the potential of mean force (PMF) and, consequently, the binding free energy. ottokemi.com No published umbrella sampling studies for this compound were identified.

Illustrative Data Table: Hypothetical Binding Affinity Calculation Results

| Method | Calculated ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

| FEP (vs. analogue) | -8.5 ± 0.5 | -8.2 |

| Umbrella Sampling | -8.9 ± 0.8 | -8.2 |

This table presents hypothetical binding free energy values (ΔG) for this compound, comparing results from computational methods to a hypothetical experimental value.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity. These methods are instrumental in drug discovery for predicting the activity of novel compounds and for designing new molecules with improved properties.

2D and 3D-QSAR Studies for Activity Prediction of this compound Analogues

QSAR models are mathematical equations that correlate chemical descriptors of molecules with their biological activities.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of molecules, such as molecular weight, logP, and topological indices.

3D-QSAR: This method utilizes descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors has been reported, which could provide a framework for similar studies on analogues of this compound. nih.gov

No specific QSAR models for this compound were found in the literature. A hypothetical QSAR study would involve synthesizing a series of analogues, measuring their biological activity, and then generating a model to predict the activity of new compounds.

Illustrative Data Table: Hypothetical 2D-QSAR Model for a Series of Analogues

| Descriptor | Coefficient | p-value |

| LogP | 0.65 | < 0.01 |

| Molecular Weight | -0.25 | < 0.05 |

| Number of H-bond donors | 0.40 | < 0.01 |

This table illustrates a hypothetical QSAR model, where LogP and the number of hydrogen bond donors positively contribute to activity, while molecular weight has a negative contribution.

De Novo Design Approaches Based on this compound Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a known scaffold. The this compound structure could serve as a starting point for generating new molecules with potentially improved activity, selectivity, or pharmacokinetic properties. Algorithms can be used to "grow" new functional groups from the scaffold or to link fragments within a protein's binding site to create novel ligands. There are no published examples of de novo design studies that have specifically utilized the this compound scaffold.

Mechanistic Investigations of Biological Activity in Vitro and Preclinical Biomolecular/cellular Studies

Enzyme Inhibition and Activation Mechanisms of 3-amino-N-(4-fluorophenyl)benzamide

Comprehensive data on the enzymatic modulation by this compound is not available in the public domain. Research into related benzamide (B126) structures, however, suggests potential avenues for future investigation. For instance, certain fluorinated benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs). One study highlighted that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide demonstrates selectivity for class I HDACs, with particular potency against HDAC3. nih.gov This suggests that the fluorine substitution within the benzamide scaffold can be a critical determinant of enzymatic inhibitory activity and selectivity. nih.gov

There is no specific information available detailing the kinase inhibition profile or selectivity of this compound. The broader family of benzamide-containing compounds has been shown to interact with various kinases. For example, a different pyrimidine-based benzamide derivative, CHMFL-ABL-053, has been developed as a potent inhibitor of BCR-ABL, SRC, and p38 kinases, which are implicated in chronic myeloid leukemia. nih.gov However, these findings are specific to a more complex molecule and cannot be directly extrapolated to this compound.

Specific studies on the modulation of proteases and hydrolases by this compound are not present in the available literature.

Detailed enzyme kinetics and binding stoichiometry studies for this compound have not been publicly reported.

Receptor Binding and Signaling Pathway Modulation by this compound

There is a scarcity of direct evidence regarding the receptor binding and signaling pathway modulation of this compound.

No studies were identified that specifically assess the efficacy of this compound as a ligand for G-Protein Coupled Receptors (GPCRs) or its potential for allosteric modulation. Research on other benzamide-containing molecules has shown activity at GPCRs. For instance, a series of 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent, G protein-biased agonists for the orphan GPCR, GPR52. chemrxiv.orgnih.gov These findings underscore the potential for the benzamide scaffold to interact with GPCRs, but direct evidence for this compound is lacking.

The agonistic or antagonistic activity of this compound on nuclear receptors has not been characterized in the available scientific literature. Nuclear receptors are a well-established class of drug targets, and their modulation by small molecules is a key area of research. nih.gov

Ion Channel Modulation and Electrophysiological Responses

The benzamide scaffold is present in various compounds known to modulate ion channel activity, which is crucial for cellular electrophysiology. For instance, a study on N-substituted imidazolylbenzamides demonstrated that these compounds can exhibit potent Class III anti-arrhythmic activity. nih.gov This activity is characterized by the prolongation of the action potential duration, a key factor in managing cardiac arrhythmias. Although not a direct study of this compound, this suggests that the benzamide core can be a viable replacement for other chemical groups in producing significant electrophysiological effects. nih.gov

Another example is the nonsteroidal anti-inflammatory drug naproxen, which, while structurally different, has been shown to affect cardiac electrophysiology by inhibiting Na+ and Ca2+ channels and promoting K+ channel activity. researchgate.net This indicates that compounds with a benzamide-like structure can have complex interactions with multiple ion channels, leading to changes in heart rate and myocardial contraction. researchgate.net The potential for this compound to modulate ion channels remains an area for further investigation, but the activities of related compounds suggest it as a plausible mechanism of action.

Cellular Mechanism of Action Studies in Preclinical Cell Lines

The cellular mechanisms of action for benzamide derivatives are diverse, encompassing the induction of apoptosis, modulation of autophagy, and impacts on gene and protein expression.

Many benzamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a fluorinated benzamide derivative, was found to be a potent inhibitor of histone deacetylase 3 (HDAC3). nih.gov FNA promoted apoptosis in HepG2 liver cancer cells in a dose-dependent manner and induced G2/M phase cell cycle arrest, contributing to its antitumor activity. nih.gov

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis in response to cellular stress, such as DNA damage. stanford.edunih.gov Activation of p53 can lead to the production of Cdk inhibitor (CKI) proteins, which block the activity of cyclin-dependent kinase (Cdk)-cyclin complexes, thereby halting the cell cycle to allow for DNA repair. khanacademy.org The benzamide moiety is a core component of some molecules that can activate p53, suggesting a potential pathway for the pro-apoptotic effects of compounds like this compound. stanford.edu

Furthermore, the well-known poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (B1265367) (3-AB), has been shown to protect against apoptosis in certain contexts, such as in spinal cord injury models. nih.govnih.gov This highlights the complex and context-dependent role of benzamide derivatives in regulating cell death pathways.

Interactive Table: Effect of Benzamide Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Increased apoptosis, G2/M arrest | nih.gov |

| 3-aminobenzamide (3-AB) | Spinal Cord Injury Model | Rescued apoptosis | nih.gov |

| PAWI (p53 activator and Wnt inhibitor) | Colorectal Cancer Model | Activates p53, blocks Wnt signaling | stanford.edu |

Autophagy is a cellular process that involves the degradation of cellular components to maintain homeostasis and respond to stress. nih.gov This process is essential for cell survival during nutrient deprivation by maintaining amino acid and ATP levels. nih.gov Some benzamide derivatives have been shown to modulate autophagy. For instance, 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR), a derivative of all-trans retinoic acid, induces differentiation in acute promyelocytic leukemia (APL) cells, a process that is accompanied by the induction of autophagy. nih.gov Inhibition of autophagy was found to abrogate the differentiation effect of ATPR, indicating that autophagy plays a crucial role in its mechanism of action. nih.gov

Cellular stress responses, such as the unfolded protein response (UPR), are activated by the accumulation of misfolded proteins in the endoplasmic reticulum. numberanalytics.com The UPR aims to restore protein homeostasis and can be triggered by various stressors. numberanalytics.com While direct evidence for this compound is lacking, the broader class of benzamides has been implicated in cellular stress responses, which are often interconnected with autophagy and apoptosis. nih.gov

Benzamide derivatives can significantly impact gene expression and protein synthesis. As mentioned, the fluorinated benzamide FNA is a potent HDAC3 inhibitor. nih.gov HDACs are key enzymes that regulate gene expression by modifying histones, and their inhibition can lead to broad changes in the transcription of genes involved in cell cycle control and apoptosis. nih.gov

Furthermore, some antibiotics function by inhibiting protein synthesis in bacterial cells by targeting their 70S ribosomes. youtube.com While this is in a prokaryotic system, it demonstrates the potential for small molecules to interfere with the machinery of protein synthesis. In eukaryotes, compounds that mimic cellular stress can activate signaling cascades that affect protein translation. nih.gov For example, the phosphorylation of eukaryotic initiation factor 2 (eIF2α) is a key event in the UPR that leads to a general inhibition of protein translation. numberanalytics.com The synthesis of novel trimeric benzamides has been explored with the aim of creating potential inhibitors of protein-protein interactions, which could have wide-ranging effects on cellular signaling pathways. rsc.orgrsc.org

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in a series of N-phenylbenzamide derivatives synthesized as potential anti-enterovirus 71 agents, the presence and position of substituents on both the N-phenyl ring and the benzoyl moiety were found to be critical for antiviral activity. nih.gov Specifically, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed significant activity, indicating the importance of the amino and methoxy (B1213986) groups on the benzoyl ring and the bromo substituent on the N-phenyl ring. nih.gov

In another study focusing on antimycobacterial agents, a series of substituted 2-amino-N-phenylbenzamides were evaluated. researchgate.net The introduction of a chloro substituent at the 5-position of the 2-aminobenzamide (B116534) core was found to improve antimycobacterial activity. researchgate.net Furthermore, the nature of the substituent on the N-phenyl ring also played a significant role, with the 4-sec-butylphenyl derivative showing the most potent activity. researchgate.net

SAR studies on N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-tuberculosis agents also revealed the importance of specific chemical modifications for enhancing potency. rsc.org These studies collectively demonstrate that systematic substitutions on the benzamide scaffold are a powerful tool for modulating biological activity and selectivity.

Interactive Table: SAR of Benzamide Derivatives

| Core Structure | Substituent(s) | Biological Activity | Reference |

| N-phenylbenzamide | 3-amino, 4-methoxy on benzoyl; 4-bromo on N-phenyl | Anti-enterovirus 71 | nih.gov |

| 2-amino-N-phenylbenzamide | 5-chloro on benzoyl; 4-sec-butyl on N-phenyl | Antimycobacterial | researchgate.net |

| N-alkylphenyl-3,5-dinitrobenzamide | Various alkyl and other groups | Anti-tuberculosis | rsc.org |

Identification of Key Pharmacophoric Features and Hotspots

The pharmacophoric features of a molecule are the essential spatial and electronic characteristics that are necessary for its interaction with a specific biological target. For this compound, a detailed analysis would involve identifying key hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and the spatial arrangement of these features.

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond donor: The primary amino group (-NH2) on the benzamide ring.

A hydrogen bond acceptor: The carbonyl oxygen atom (C=O) of the amide linkage.

An aromatic ring feature: The benzamide ring system.

A second aromatic ring/hydrophobic feature: The 4-fluorophenyl ring.

A halogen bond acceptor: The fluorine atom, which can participate in halogen bonding, a specific type of non-covalent interaction.

"Hotspots" on the molecule would be specific atoms or functional groups that contribute significantly to the binding affinity and selectivity for its biological target. Computational methods such as molecular docking and molecular dynamics simulations, in conjunction with experimental techniques like site-directed mutagenesis, are typically employed to identify these hotspots. Without experimental data, any discussion of hotspots for this compound remains speculative.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Primary Amine (-NH2) | Hydrogen Bond Donor | Interaction with negatively charged or polar residues in the target's binding site. |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Interaction with hydrogen bond donor residues in the target's binding site. |

| Benzamide Ring | Aromatic/Hydrophobic | Pi-stacking interactions or hydrophobic interactions with aromatic or nonpolar residues. |

Target Identification and Validation Strategies for this compound

The process of identifying and validating the biological target of a compound is crucial for understanding its mechanism of action and for further drug development. For this compound, a multi-pronged approach would be necessary.

Target Identification Strategies:

Affinity-based methods: This could involve immobilizing this compound on a solid support and using it as bait to capture its binding partners from cell lysates. The captured proteins would then be identified using techniques like mass spectrometry.

Computational methods: Target prediction algorithms can be used to screen large databases of known protein structures to identify potential targets that have a high predicted binding affinity for this compound. This is often based on structural similarity to known ligands of specific targets.

Phenotypic screening: This involves observing the effect of the compound on cells or organisms and then working backward to identify the molecular target responsible for that effect. For example, if the compound inhibits the growth of a particular cancer cell line, further studies would aim to identify the protein or pathway that is being targeted to cause this effect.

Target Validation Strategies:

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed biological activity of the compound.

In vitro enzymatic or binding assays: Direct interaction between this compound and the purified target protein can be measured. This would confirm binding and could also determine the potency of the interaction (e.g., by measuring the IC50 or Kd value).

Cellular thermal shift assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in the thermal stability of a target protein upon ligand binding.

Genetic approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 can be used to knockdown or knockout the expression of the putative target gene in cells. If the cells become less sensitive to this compound after the target is removed, it provides strong evidence for target validation.

Overexpression studies: Conversely, overexpressing the target protein in cells could lead to increased sensitivity to the compound.

Table 2: Potential Target Identification and Validation Workflow

| Step | Method | Objective |

|---|---|---|

| 1. Target Identification | Affinity Chromatography-Mass Spectrometry | To isolate and identify proteins that directly bind to this compound. |

| 2. Target Identification | In Silico Target Prediction | To computationally screen for potential protein targets based on structural and chemical similarity. |

| 3. Target Validation | In Vitro Binding Assay (e.g., SPR, ITC) | To confirm direct binding and quantify the binding affinity between the compound and the identified target. |

| 4. Target Validation | Cellular Thermal Shift Assay (CETSA) | To confirm target engagement within a cellular environment. |

Rational Design and Optimization Principles for 3 Amino N 4 Fluorophenyl Benzamide Analogues

Ligand-Based Drug Design Approaches for Scaffold Optimization

When the three-dimensional structure of the biological target is unknown, ligand-based methods become paramount. These techniques leverage the information from a set of known active molecules to derive a model that predicts the activity of novel compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods that are instrumental in optimizing a lead compound. nih.gov For a series of 3-amino-N-(4-fluorophenyl)benzamide analogues, these techniques would involve aligning the compounds and calculating their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). nih.gov

The process generates contour maps that visualize regions where modifications to the chemical structure would likely enhance biological activity. For example, a CoMFA map might indicate that a bulky (sterically favored) substituent is preferred at a specific position on the phenyl ring, while a CoMSIA map could highlight a region where a hydrogen bond acceptor would increase binding affinity. These studies provide a clear, rational guide for synthesizing new, more potent antibacterial agents by making specific chemical changes to the pharmacophore's properties. nih.gov The statistical robustness of these models, often indicated by high predictive r-squared (r²pred) values, validates their use for the rational design of new molecules. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with improved properties while retaining the essential binding characteristics of the original ligand.

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com This strategy can be used to address issues such as metabolic instability, toxicity, or poor pharmacokinetics. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered:

Amide Bond: The central amide bond, which can be susceptible to hydrolysis, could be replaced with more stable mimics like a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole. nih.gov These heterocycles can replicate the planarity and dipole moment of the amide bond. nih.gov

Fluorophenyl Ring: The 4-fluorophenyl group could be replaced with other aromatic systems like a pyridyl or thiophene (B33073) ring to explore different interactions with the target protein. cambridgemedchemconsulting.com

Functional Groups: The amino (-NH2) or fluoro (-F) groups could be interchanged with other small groups like a hydroxyl (-OH) or methyl (-CH3) group to fine-tune binding interactions. cambridgemedchemconsulting.com

Scaffold hopping is a more radical approach where the entire core structure, or scaffold, is replaced with a functionally equivalent but structurally distinct one. The aim is to identify new patented intellectual property with potentially more favorable drug-like properties. For instance, the central benzamide (B126) scaffold could be replaced by a different heterocyclic core, such as a 4-amino-pyridazin-3(2H)-one, which has been explored as a valid scaffold for other inhibitors. researchgate.net

Structure-Based Drug Design for Enhanced Target Selectivity and Potency

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) provides a powerful framework for optimizing ligands.

Fragment-Based Lead Discovery (FBLD) is a method that begins by identifying low-molecular-weight fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a higher-affinity lead. The benzamide core of this compound can serve as an excellent starting fragment.

In this approach, the benzamide fragment would be docked into the active site of the target protein. Subsequently, a library of other small fragments would be screened to find those that bind in adjacent pockets. Successful fragments can then be linked to the benzamide core, or the benzamide fragment itself can be "grown" by adding functional groups that extend into neighboring regions of the binding site. This strategy was utilized in the development of benzamide-type derivatives where an amino group was installed at various positions to scan for potential linker exit vectors for fragment growing. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. researchgate.net Using the 3D structure of the target protein, millions of compounds, including analogues of this compound, can be computationally docked into the binding site. The compounds are then scored and ranked based on their predicted binding affinity and fit. This in silico process allows researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and biological testing, significantly accelerating the discovery process. researchgate.net

De novo design takes this a step further by using algorithms to design novel molecules from the ground up. Instead of screening existing libraries, de novo design programs build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of the target. The this compound structure can be used as a seed or template, with the software suggesting modifications or entirely new structures that are predicted to have optimal interactions with the target, thereby enhancing potency and selectivity.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Research

A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties. Computational tools can predict the ADME profile of designed analogues before they are synthesized, allowing for early-stage deselection of compounds likely to fail in later development phases. The presence of both hydrophilic and lipophilic regions in a molecule can improve its ADME profile. mdpi.com

In silico models can estimate a variety of properties, including:

Absorption: Predicting oral bioavailability and Caco-2 cell permeability.

Distribution: Estimating plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes. Replacing a metabolically liable part of a molecule with a more stable group is a key optimization strategy. cambridgemedchemconsulting.com

Excretion: Predicting clearance routes.

By evaluating these properties computationally for a series of designed this compound analogues, researchers can prioritize those with the most promising balance of potency and drug-likeness for synthesis and further preclinical evaluation. acs.org

In Silico Lipophilicity, Solubility, and Permeability Predictions

The ability of a drug candidate to be absorbed and reach its target is governed by fundamental physicochemical properties such as lipophilicity, aqueous solubility, and membrane permeability. Computational tools are instrumental in forecasting these characteristics for novel analogues of this compound before they are synthesized.

Lipophilicity: This property, often expressed as the logarithm of the octanol-water partition coefficient (logP), influences solubility, permeability, and plasma protein binding. For benzamide derivatives, computational methods like Quantitative Structure-Activity Relationship (QSAR) models are employed to predict logP values. researchgate.netmdpi.com For instance, the calculated logP (cLogP) for some N-phenylbenzamide analogues has been noted to be quite high, influencing further optimization strategies to reduce these values into a more favorable range. nih.gov The related compound, 3-aminobenzamide (B1265367), has an experimentally determined log Kow of -0.33, indicating it is relatively hydrophilic. nih.gov Introducing the 4-fluorophenyl group is expected to increase lipophilicity.

Solubility: Aqueous solubility is critical for a drug's absorption from the gastrointestinal tract. In silico models predict solubility based on the compound's structure. For N-phenylbenzamides, solubility has been observed to be pH-dependent. nih.gov Various computational services, such as SwissADME, can provide solubility predictions (e.g., LogS) and classify compounds into categories from poorly soluble to very soluble. mdpi.com

Permeability: A molecule's ability to pass through biological membranes, like the intestinal wall or the blood-brain barrier (BBB), is essential for its bioavailability and distribution. In silico permeability can be estimated using models that predict passage through cell lines like Caco-2 or via Parallel Artificial Membrane Permeability Assays (PAMPA). nih.gov For example, some N-phenylbenzamide inhibitors demonstrated good in vitro permeability in PAMPA and BBB-specific assays. nih.gov Computational tools can also predict whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport drugs out of cells and limit their absorption and CNS penetration.

The table below illustrates the type of data that can be generated through in silico analysis for hypothetical analogues of this compound, based on parameters assessed for similar chemical series. nih.govnih.govjonuns.com

| Compound Analogue | Modification | Predicted LogP | Predicted Aqueous Solubility (LogS) | Predicted Caco-2 Permeability (logPapp cm/s) | Predicted BBB Permeation | P-gp Substrate |

|---|---|---|---|---|---|---|

| Analogue 1 | Parent (this compound) | 2.5 | -3.2 | -5.1 | Yes | No |

| Analogue 2 | Addition of a hydroxyl group to the aminobenzoyl ring | 2.2 | -2.8 | -5.4 | No | No |

| Analogue 3 | Replacement of amino group with nitro group | 2.8 | -3.8 | -5.0 | Yes | Yes |

| Analogue 4 | Addition of a methyl group to the amino group | 2.9 | -3.5 | -4.9 | Yes | No |

Metabolic Stability and Metabolite Prediction Using Computational Models

The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. Computational models are crucial for predicting metabolic stability and identifying potential metabolites early in the design phase.

Metabolic Stability: The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. Studies on imidazole-based N-phenylbenzamide derivatives have shown that these compounds can inhibit several CYP isoforms, a critical consideration for development. nih.gov For N-phenylbenzamides, metabolic liability was observed after exposure to mouse liver microsomes, indicating that this scaffold can be susceptible to metabolic breakdown. nih.gov Computational prediction of a compound's interaction with CYP enzymes helps guide the design of analogues with improved metabolic stability.

Metabolite Prediction: Computational programs can predict the likely sites of metabolism on a molecule. For a compound like this compound, common metabolic transformations would be expected to include:

Oxidation: Hydroxylation of the aromatic rings is a common metabolic pathway.

N-acetylation: The primary amino group is a potential site for acetylation.

Glucuronidation: The amino or newly introduced hydroxyl groups can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.

Identifying these potential metabolic hotspots allows chemists to modify the structure at these positions—for example, by introducing a blocking group like fluorine—to enhance metabolic stability and prolong the compound's duration of action.

The following table provides an example of predictive data for metabolic properties of hypothetical this compound analogues.

| Compound Analogue | Modification | Predicted CYP2D6 Inhibitor | Predicted CYP3A4 Inhibitor | Predicted Major Metabolite |

|---|---|---|---|---|

| Analogue 1 | Parent (this compound) | No | Yes | Hydroxylation on the benzamide ring |

| Analogue 2 | Addition of a chlorine atom to the aminobenzoyl ring | No | Yes | N-acetylation of the amino group |

| Analogue 3 | Replacement of fluorine with chlorine | No | Yes | Hydroxylation on the N-phenyl ring |

| Analogue 4 | Blocking a predicted hydroxylation site with a methyl group | No | No | Glucuronidation of the amino group |

Future Research Trajectories and Academic Perspectives on 3 Amino N 4 Fluorophenyl Benzamide

Emerging Methodologies for Studying Complex Interactions of 3-amino-N-(4-fluorophenyl)benzamide

The study of how molecules like this compound interact with biological systems is rapidly evolving. Advanced biophysical and computational techniques are moving beyond simple binding assays to provide a more dynamic and detailed picture of these interactions.

Future research will likely employ a suite of advanced techniques to elucidate the complex interactions of this compound. For instance, researchers are increasingly using techniques that can study the binding of small molecules to DNA. N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders, a property that is critical to their antiparasitic activity. nih.govacs.org Techniques such as biosensor analysis and isothermal titration calorimetry could be used to quantify the binding affinity and thermodynamics of the interaction between this compound and specific DNA sequences.

Furthermore, cryo-electron microscopy (cryo-EM) is an emerging tool that could be used to visualize the interaction of this compound with larger protein complexes at near-atomic resolution. This could be particularly relevant if the compound is found to target complex cellular machinery.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted, from drug discovery to materials science. For a compound like this compound, these computational approaches offer several avenues for accelerated research and discovery.

One of the key applications of AI and ML is in the prediction of molecular properties and biological activities. Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate a compound's chemical structure with its biological activity, are becoming increasingly sophisticated. mdpi.com For this compound, QSAR models could be developed to predict its potential efficacy against a range of biological targets, as well as its pharmacokinetic and toxicological properties. mdpi.com This in silico screening can help prioritize which derivatives of the parent compound are most promising for synthesis and further testing. mdpi.comijper.org

AI can also be used to design novel derivatives of this compound with improved properties. Generative models can propose new chemical structures that are optimized for a specific biological target or a desired set of physicochemical properties. This approach has the potential to dramatically reduce the time and cost associated with the discovery of new bioactive molecules.

Novel Applications and Translational Potential of this compound in Advanced Research (Non-Clinical Focus)

While the clinical applications of this compound are beyond the scope of this article, its structural features suggest a range of potential applications in advanced, non-clinical research. The N-phenylbenzamide and aminobenzamide scaffolds are found in molecules with a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties. nih.govmdpi.commdpi.com

For example, various N-phenylbenzamide derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (PTP), a target for diseases involving mitochondrial dysfunction. nih.gov The ability to modulate the PTP could have significant implications for basic research into cell death and mitochondrial biology. Similarly, aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. nih.govmdpi.com This suggests that this compound could be a useful tool for studying microbial pathogenesis and for the development of new research probes to investigate microbial resistance mechanisms.

The table below summarizes the observed biological activities of structurally related compound classes, suggesting potential, yet unexplored, research avenues for this compound.

| Compound Class | Observed Biological Activity | Potential Research Application for this compound |

| N-Phenylbenzamide Derivatives | Antiparasitic (Trypanosoma) nih.govacs.org, Mitochondrial Permeability Transition Pore (PTP) Inhibition nih.gov, Antiviral (Enterovirus 71) mdpi.com | Development of probes for studying parasitic life cycles, tools for investigating mitochondrial function, and research into viral replication mechanisms. |

| Aminobenzamide Derivatives | Antimicrobial nih.govmdpi.com, Antifungal nih.govmdpi.com, Cytotoxic against tumor cell lines researchgate.net | Investigation of novel antimicrobial and antifungal modes of action, and as a molecular probe in cancer cell biology research. |

Challenges and Opportunities in the Comprehensive Academic Study of this compound

The comprehensive academic study of any chemical compound is fraught with challenges, and this compound is no exception. One of the primary challenges is the lack of extensive existing research on this specific molecule. This means that much of the foundational work, such as optimizing its synthesis and characterizing its basic physicochemical properties, still needs to be done.

The synthesis of N-phenylbenzamide derivatives can be a multi-step process, and achieving good yields can be challenging. nih.govunej.ac.id Researchers may need to explore various synthetic routes, including both conventional and microwave-assisted methodologies, to find the most efficient way to produce this compound and its analogs. mdpi.com

Another challenge lies in the potential for poor water solubility, a common issue with this class of compounds. nih.gov This can complicate biological assays and limit the compound's utility in certain research applications. Overcoming this challenge may require the development of salt forms or novel formulations of the compound. nih.gov

Despite these challenges, there are significant opportunities for academic researchers interested in this compound. The fact that it is relatively understudied means that there is a great deal of new scientific territory to explore. Any new findings on its synthesis, properties, or biological activities would be a valuable contribution to the chemical literature.

Furthermore, the structural similarity of this compound to other bioactive molecules provides a strong rationale for its investigation. The opportunities to discover novel biological activities and to develop new tools for basic research are substantial. The integration of modern techniques, from advanced spectroscopy to artificial intelligence, will be crucial in unlocking the full potential of this and other related compounds.

Q & A

Basic: What are the recommended synthetic routes for 3-amino-N-(4-fluorophenyl)benzamide, and how can intermediates be characterized?

Methodological Answer:

A common approach involves coupling 3-aminobenzoic acid derivatives with 4-fluoroaniline via activation of the carboxylic acid. For example, silylation using reagents like bis(trimethylsilyl)acetamide (BSA) can enhance reactivity, as demonstrated in analogous benzamide syntheses (Scheme 2, ). Key intermediates, such as boronic ester derivatives (e.g., pinacol esters), may be employed for Suzuki-Miyaura cross-coupling to introduce aromatic substituents . Characterization should include -/-NMR, FT-IR, and LC-MS to confirm structural integrity. Crystallization or chromatography (e.g., silica gel) is recommended for purification .

Basic: How can computational tools predict the physicochemical properties of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., using Gaussian or ORCA) can estimate pKa (~11.93), LogD (1.47 at pH 7.4), and polar surface area (84.22 Ų) . Molecular dynamics simulations or density functional theory (DFT) may refine these predictions. Validation via experimental techniques like potentiometric titration (pKa) and HPLC (LogD) is critical to address discrepancies between computed and observed data .

Advanced: How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation. For example, orthorhombic crystal systems (space group ) with refined parameters (e.g., ) can resolve ambiguities in substituent positioning . Use SHELXL for refinement, ensuring hydrogen bonding and torsion angles align with spectroscopic data. Mercury software (CCDC) aids in visualizing intermolecular interactions (e.g., π-π stacking) and packing patterns .

Advanced: What strategies optimize reaction yields in the synthesis of fluorophenyl benzamide derivatives?

Methodological Answer:

- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, monitoring via TLC .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Temperature Control : Stepwise heating (e.g., 45°C for 1 hour) minimizes decomposition of thermally sensitive intermediates .

Risk assessments for reagents (e.g., trichloroisocyanuric acid) are mandatory to ensure safety .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and fume hoods are required due to potential mutagenicity (Ames II testing suggests caution, though lower than benzyl chloride) .

- Waste Management : Segregate halogenated byproducts (e.g., from chlorinated solvents) for specialized disposal .

- Storage : Store at 4°C in airtight containers to prevent decomposition .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

Methodological Answer:

- Target Identification : Similar benzamides inhibit bacterial acps-pptase or TRPM8 channels. Molecular docking (AutoDock Vina) can predict binding affinities .

- Modifications : Introduce trifluoromethyl groups to enhance metabolic stability or pyrimidine rings for π-π interactions with enzymes .

- Biological Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains to validate antibacterial hypotheses .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., CHFNO) .

- DSC/TGA : Monitor thermal stability; decomposition onset >200°C indicates purity .

Advanced: How can computational phasing tools like SHELXD improve crystallographic resolution for benzamide derivatives?

Methodological Answer:

SHELXD is robust for ab initio phasing of small molecules. Input high-resolution data (d ≤ 0.8 Å) and use Patterson methods to locate heavy atoms. For macromolecular applications, SHELXE refines phases via density modification. Cross-validate with Phenix.refine to resolve disordered regions (e.g., flexible fluorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.